2-(2,4,5-Trimethoxyphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4,5-Trimethoxyphenyl)pyrrolidine is an organic compound with the molecular formula C13H19NO3. It is characterized by a pyrrolidine ring attached to a trimethoxyphenyl group. This compound is primarily used in research and development settings, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trimethoxyphenyl)pyrrolidine typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. Industrial production would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5-Trimethoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(2,4,5-Trimethoxyphenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4,5-Trimethoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group can bind to active sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(2,4,6-Trimethoxyphenyl)pyrrolidine: This compound has a similar structure but differs in the position of the methoxy groups.
3,4,5-Trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group but have different substituents on the pyrrolidine ring.
Uniqueness
2-(2,4,5-Trimethoxyphenyl)pyrrolidine is unique due to the specific arrangement of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact with different molecular targets compared to its analogs.
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
2-(2,4,5-trimethoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C13H19NO3/c1-15-11-8-13(17-3)12(16-2)7-9(11)10-5-4-6-14-10/h7-8,10,14H,4-6H2,1-3H3 |
InChI Key |
XSGKJKOAYLTMCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2CCCN2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.